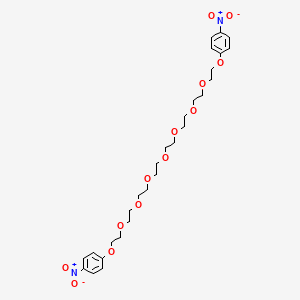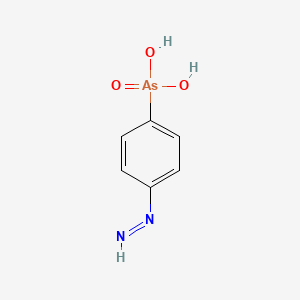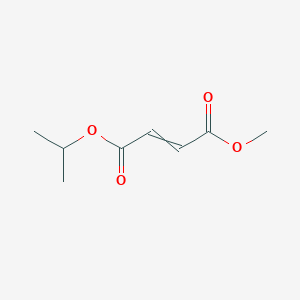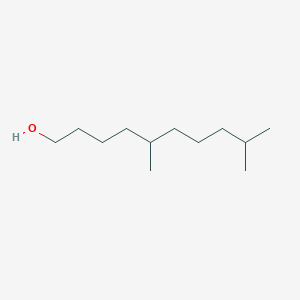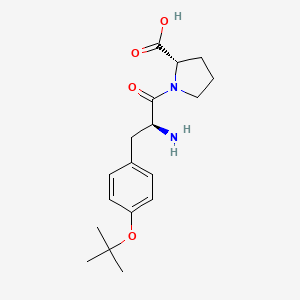
O-tert-Butyl-L-tyrosyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-tert-Butyl-L-tyrosyl-L-proline is a synthetic compound that combines the amino acids L-tyrosine and L-proline, with a tert-butyl group attached to the tyrosine residue. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-tyrosyl-L-proline typically involves the protection of the hydroxyl group of L-tyrosine with a tert-butyl group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Análisis De Reacciones Químicas
Types of Reactions
O-tert-Butyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
O-tert-Butyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of O-tert-Butyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The tert-butyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparación Con Compuestos Similares
Similar Compounds
O-tert-Butyl-L-tyrosine: Similar in structure but lacks the proline residue.
L-tyrosyl-L-proline: Lacks the tert-butyl group, making it less stable.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl group
Uniqueness
O-tert-Butyl-L-tyrosyl-L-proline is unique due to the presence of both the tert-butyl group and the proline residue. This combination enhances its stability, solubility, and bioavailability, making it more versatile and effective in various applications compared to its similar compounds .
Propiedades
Número CAS |
82487-69-2 |
|---|---|
Fórmula molecular |
C18H26N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-13-8-6-12(7-9-13)11-14(19)16(21)20-10-4-5-15(20)17(22)23/h6-9,14-15H,4-5,10-11,19H2,1-3H3,(H,22,23)/t14-,15-/m0/s1 |
Clave InChI |
BLLWTXQXZIWABK-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
